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Compound of Interest

Compound Name:
3-Chloro-4-

methoxysalicylaldehyde

CAS No.: 72482-15-6

Cat. No.: B3024619 Get Quote

Executive Summary & Compound Identity
3-Chloro-4-methoxysalicylaldehyde is a tri-substituted benzene derivative characterized by a

strong intramolecular hydrogen bond between the phenolic hydroxyl and the aldehyde

carbonyl. This interaction significantly influences its spectroscopic signature, particularly in

NMR and IR analyses.

IUPAC Name: 3-Chloro-2-hydroxy-4-methoxybenzaldehyde[1][2]

CAS Number: 72482-15-6[1][3][4]

Molecular Formula:

[3]

Molecular Weight: 186.59 g/mol [1][3]

Appearance: Pale yellow solid[5][6]

Solubility: Soluble in DMSO, DMF, chloroform, and ethyl acetate; sparingly soluble in water.
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The molecule consists of a salicylaldehyde core (2-hydroxybenzaldehyde) substituted with a

chlorine atom at the C3 position and a methoxy group at the C4 position.[2][3][4]

C1: Aldehyde (-CHO)

C2: Hydroxyl (-OH)[3]

C3: Chlorine (-Cl)

C4: Methoxy (-OCH

)

C5/C6: Aromatic Protons

Spectroscopic Data Analysis[9]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is the primary tool for distinguishing this isomer from its regioisomers (e.g.,

5-chloro-4-methoxysalicylaldehyde).

H NMR (400 MHz, DMSO-

)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

11.50 – 12.00 Singlet (br) 1H -OH (C2)

Highly

deshielded due

to intramolecular

H-bond with

C=O.

Exchangeable

with D

O.

10.05 Singlet 1H -CHO (C1)
Characteristic

aldehyde proton.

7.75 – 7.85
Doublet (

Hz)
1H Ar-H (C6)

Ortho to

aldehyde

(deshielded).

Shows ortho-

coupling to H5.

6.80 – 6.95
Doublet (

Hz)
1H Ar-H (C5)

Ortho to methoxy

(shielded).

Shows ortho-

coupling to H6.

3.92 Singlet 3H
-OCH

(C4)
Methoxy group.

Critical Diagnostic: The presence of two doublets in the aromatic region (

Hz) confirms the protons are adjacent (C5 and C6). In contrast, the 5-chloro isomer

displays two singlets (para-protons).
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C NMR (100 MHz, DMSO-

)
Carbonyl (C=O):

188.0 – 190.0 ppm

Aromatic C-OH (C2):

158.0 – 160.0 ppm (Deshielded)

Aromatic C-OMe (C4):

160.0 – 162.0 ppm

Aromatic C-Cl (C3):

112.0 – 115.0 ppm (Upfield due to steric crowding/shielding)

Methoxy (-OCH

):

56.0 – 57.0 ppm

B. Infrared (IR) Spectroscopy
The IR spectrum is dominated by the effects of the intramolecular hydrogen bond.
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Frequency (cm

)
Vibration Mode Notes

3100 – 3400 O-H Stretch

Broad, weak band. Shifted to

lower frequency due to

chelation with C=O.

1640 – 1660 C=O Stretch

Shifted to lower frequency (red

shift) compared to non-H-

bonded aldehydes (~1700 cm

).

1200 – 1250 C-O Stretch
Aryl alkyl ether (methoxy

group).

700 – 800 C-Cl Stretch
Characteristic halo-arene

fingerprint.

C. Mass Spectrometry (MS)[10]
Ionization Mode: ESI (+) or EI (70 eV)

Molecular Ion (

): 186.0 (100%) and 188.0 (32%)

Isotope Pattern: The distinct 3:1 ratio of

:

confirms the presence of a single Chlorine atom.

Fragmentation (EI):

186

157 (

- CHO): Loss of formyl radical.
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186

171 (

- CH

): Loss of methyl radical from methoxy group.

Synthesis & Characterization Workflow
The following diagram outlines the logical flow for synthesizing and validating the compound,

highlighting the critical QC checkpoints.

Precursor:
2-Chloro-3-methoxyphenol

Formylation
(Duff Rxn / Vilsmeier-Haack)

 + Paraformaldehyde
 + MgCl2 / Et3N Crude Product

(Mixture of Isomers)
Purification

(Recrystallization/Column)
Target:

3-Chloro-4-methoxysalicylaldehyde

QC: 1H NMR
(Check for Doublets)

QC: MS
(Isotope 3:1)

Valid

Valid

Click to download full resolution via product page

Caption: Synthesis and Validation Workflow. Critical QC steps involve confirming

regiochemistry via NMR coupling constants.

Experimental Validation Protocols
Protocol 1: Rapid Purity Check via H NMR
Objective: Differentiate the 3-chloro isomer from the 5-chloro impurity.

Sample Prep: Dissolve ~5 mg of the solid in 0.6 mL DMSO-

.

Acquisition: Run a standard proton scan (16 scans).
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Analysis: Zoom into the aromatic region (6.5 – 8.0 ppm).

Pass: Two doublets (

Hz).

Fail (Wrong Isomer): Two singlets.

Fail (Impurity): Presence of extra peaks at ~10.2 ppm (dialdehyde side products).

Protocol 2: LC-MS Identification
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%

95%).

Detection: UV at 254 nm and 280 nm; ESI Positive Mode.

Criteria: Single peak at retention time corresponding to LogP ~1.87. Mass spectrum must

show 186/188 cluster.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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